molecular formula C7H7N3O2S B3019063 5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione CAS No. 1603098-65-2

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione

Cat. No.: B3019063
CAS No.: 1603098-65-2
M. Wt: 197.21
InChI Key: ZIPAGAKSXLWFQK-UHFFFAOYSA-N
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Description

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both thiazole and imidazolidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione typically involves the reaction of 4-methyl-1,3-thiazole with imidazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The imidazolidine ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methyl-1,3-thiazol-2-yl)imidazolidine-2,4-dione
  • 2-Mercapto-4-methyl-5-thiazoleacetic acid
  • 4-Methyl-5-(2-ethoxyethyl)thiazole

Uniqueness

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione is unique due to the presence of both thiazole and imidazolidine rings, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-3-5(13-2-8-3)4-6(11)10-7(12)9-4/h2,4H,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPAGAKSXLWFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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